

Translaminar Activity of Famoxadone in Plant Tissues: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a quinone outside inhibitor (QoI) fungicide belonging to the strobilurin group.[1] It is effective against a broad spectrum of fungal pathogens, including those responsible for downy mildew and late blight in various crops.[2][3] A key characteristic of Famoxadone is its translaminar activity, which allows the active ingredient to move from the treated leaf surface to the untreated surface, providing comprehensive protection throughout the leaf tissue. This document provides detailed application notes, experimental protocols, and data on the translaminar activity of Famoxadone in plant tissues.

Famoxadone's mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transport and disrupting cellular energy production.[1] Its translaminar movement is a crucial aspect of its efficacy, ensuring that the fungicide reaches pathogens that may not be in direct contact with the initial spray deposit.

Data Presentation: Translaminar Movement of Famoxadone

The translaminar movement of Famoxadone allows for the redistribution of the active ingredient from the adaxial (upper) to the abaxial (lower) leaf surface, and vice versa. This movement is



Methodological & Application

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influenced by the physicochemical properties of the fungicide and the morphology of the plant tissue.

While specific quantitative data on the concentration of Famoxadone on treated versus untreated leaf surfaces is not readily available in published literature, the following table illustrates the expected distribution based on its known translaminar properties. This hypothetical data is intended to serve as a template for researchers to populate with their own experimental findings.



Time After Application	Application Surface	Famoxadone Concentration on Adaxial Surface (µg/g fresh weight)	Famoxadone Concentration on Abaxial Surface (µg/g fresh weight)	% Translaminar Movement
24 hours	Adaxial	[Insert Experimental Data]	[Insert Experimental Data]	[Calculate as: (Conc. on Abaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]
48 hours	Adaxial	[Insert Experimental Data]	[Insert Experimental Data]	[Calculate as: (Conc. on Abaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]
72 hours	Adaxial	[Insert Experimental Data]	[Insert Experimental Data]	[Calculate as: (Conc. on Abaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]
24 hours	Abaxial	[Insert Experimental Data]	[Insert Experimental Data]	[Calculate as: (Conc. on Adaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]



48 hours	Abaxial	[Insert Experimental Data]	[Insert Experimental Data]	[Calculate as: (Conc. on Adaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]
72 hours	Abaxial	[Insert Experimental Data]	[Insert Experimental Data]	[Calculate as: (Conc. on Adaxial / (Conc. on Adaxial + Conc. on Abaxial)) x 100]

Experimental Protocols

Translaminar Bioassay of Famoxadone against Plasmopara viticola on Grapevine Leaves

This protocol is adapted from established methods for assessing the translaminar activity of fungicides against grapevine downy mildew.

Objective: To qualitatively and quantitatively assess the translaminar movement and efficacy of Famoxadone in preventing the germination and growth of Plasmopara viticola on grapevine leaves.

Materials:

- Healthy, young, fully expanded grapevine leaves (e.g., Vitis vinifera cv. 'Chardonnay' or 'Riesling')
- · Famoxadone analytical standard
- Commercial formulation of Famoxadone
- Plasmopara viticola sporangia suspension (concentration of 1 x 10⁵ sporangia/mL in sterile distilled water)



- Sterilized Whatman No. 1 filter paper discs (6 mm diameter)
- Petri dishes (150 mm diameter) with sterile, moistened filter paper
- Micropipettes
- Spray bottle or atomizer
- Parafilm
- Incubation chamber with controlled temperature (20-22°C) and humidity (>95%)
- Stereomicroscope

Methodology:

- Leaf Collection and Preparation:
 - Collect healthy, undamaged grapevine leaves.
 - Wash the leaves gently with distilled water and pat them dry with a paper towel.
 - Place the leaves with their adaxial surface facing up in Petri dishes containing moistened filter paper.
- Fungicide Application:
 - Prepare a solution of Famoxadone at the desired concentration (e.g., the recommended field application rate).
 - \circ Treatment Group: Apply a 10 μ L droplet of the Famoxadone solution to the center of the adaxial surface of each leaf. Ensure the droplet does not spread to the abaxial surface.
 - Control Group: Apply a 10 μL droplet of a solution without the fungicide (e.g., water with the same solvent/surfactant concentration as the treatment) to the center of the adaxial surface of control leaves.
 - Allow the droplets to dry completely under ambient conditions.



· Inoculation:

- After 24-48 hours of fungicide application (to allow for translaminar movement), prepare a fresh suspension of P. viticola sporangia.
- Inoculate the entire abaxial (untreated) surface of both treated and control leaves with the sporangia suspension using a fine mist sprayer.

Incubation:

- Seal the Petri dishes with Parafilm to maintain high humidity.
- Incubate the dishes in an incubation chamber at 20-22°C with a photoperiod of 16 hours light and 8 hours dark for 5-7 days.

Assessment:

- After the incubation period, observe the leaves under a stereomicroscope.
- Assess the percentage of the inoculated leaf area showing symptoms of downy mildew (oily spots and sporulation) on both treated and control leaves.
- The efficacy of the translaminar activity is determined by the reduction in disease severity on the untreated abaxial surface of the Famoxadone-treated leaves compared to the control leaves.

Quantification of Famoxadone on Adaxial and Abaxial Leaf Surfaces by UPLC-MS/MS

This protocol provides a method for the extraction and quantification of Famoxadone from the upper and lower surfaces of a leaf to which it was applied on only one side.

Objective: To quantitatively determine the concentration of Famoxadone on both the treated (adaxial) and untreated (abaxial) surfaces of plant leaves following a single-sided application.

Materials:

• Plant leaves (e.g., potato or grapevine) treated with Famoxadone on the adaxial surface.



- UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer or equivalent)
- C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Famoxadone analytical standard
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μm, PTFE)

Methodology:

- Sample Preparation:
 - At specified time intervals after applying Famoxadone to the adaxial surface, carefully excise the treated leaves.
 - To separate the adaxial and abaxial surfaces for analysis, a surface washing technique is employed.
 - Adaxial Surface Wash: Hold the leaf and gently wash the adaxial surface with a known volume (e.g., 10 mL) of acetonitrile into a collection vial.
 - Abaxial Surface Wash: Similarly, wash the abaxial surface with a fresh 10 mL of acetonitrile into a separate collection vial.



- For a more rigorous extraction from the tissue, the leaf can be flash-frozen in liquid nitrogen and ground to a fine powder. A known weight of the powdered tissue is then extracted with acetonitrile. To differentiate between surfaces, the cuticle can be enzymatically or mechanically separated before extraction, though this is a more complex procedure.
- Extraction from Leaf Tissue (Alternative to washing):
 - After surface washing (or if analyzing the whole tissue), weigh 1 g of the homogenized leaf sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 5 minutes.
 - Collect the supernatant.
 - Repeat the extraction step with another 10 mL of acetonitrile.
 - Combine the supernatants.
 - Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the mobile phase.
 - Filter the reconstituted solution through a 0.22 μm syringe filter into a UPLC vial.
- UPLC-MS/MS Analysis:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient Elution:
 - 0-1 min: 95% A, 5% B



■ 1-5 min: Gradient to 5% A, 95% B

5-7 min: Hold at 5% A, 95% B

■ 7.1-9 min: Return to 95% A, 5% B

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 μL

Mass Spectrometry (ESI in positive ion mode):

Capillary Voltage: 3.0 kV

Cone Voltage: 30 V

Source Temperature: 150°C

Desolvation Temperature: 400°C

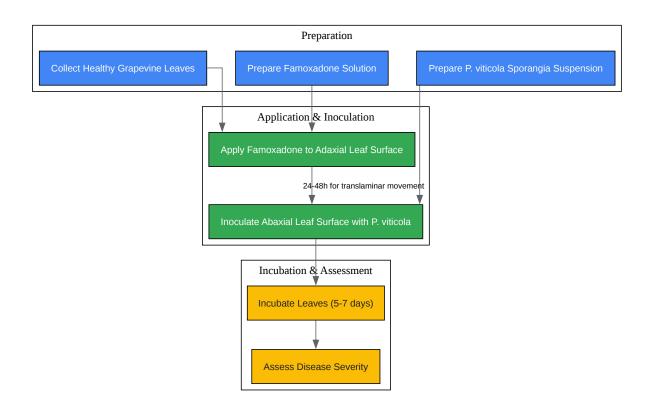
Cone Gas Flow: 50 L/h

■ Desolvation Gas Flow: 800 L/h

- MRM Transitions for Famoxadone: Monitor the appropriate precursor and product ion transitions for Famoxadone (e.g., m/z 374.1 -> 148.1).
- Quantification:
 - Prepare a calibration curve using a series of known concentrations of the Famoxadone analytical standard.
 - Quantify the amount of Famoxadone in the adaxial and abaxial samples by comparing their peak areas to the calibration curve.

Visualizations

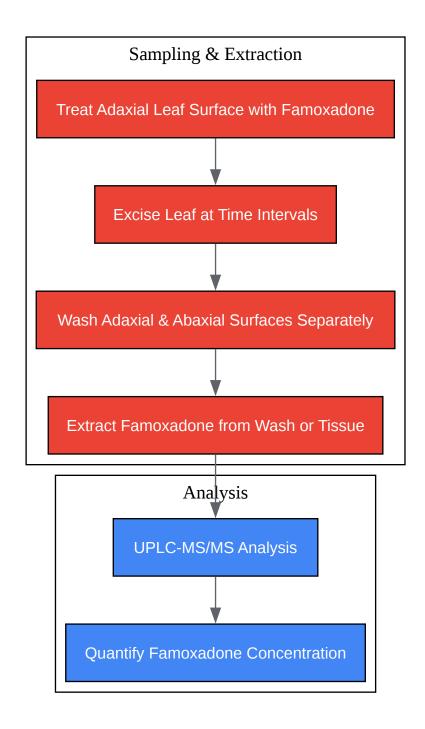




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Caption: Workflow for the translaminar bioassay of Famoxadone.





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Caption: Workflow for quantifying Famoxadone on leaf surfaces.

Signaling Pathways

The translaminar movement of Famoxadone is primarily a passive diffusion process driven by the physicochemical properties of the molecule, such as its lipophilicity and water solubility.



Currently, there is no evidence to suggest the involvement of specific plant signaling pathways in the movement of Famoxadone across the leaf lamina. The process is governed by the partitioning of the fungicide between the waxy cuticle, cell walls, and cellular membranes as it moves from a region of higher concentration to a region of lower concentration.

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